molecular formula C13H19N3O4 B14864813 1-(2-Methyl-2-(pyrrolidin-1-yl)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-(2-Methyl-2-(pyrrolidin-1-yl)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14864813
M. Wt: 281.31 g/mol
InChI Key: PKZPHIRZCBHJIU-UHFFFAOYSA-N
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Description

1-(2-Methyl-2-(pyrrolidin-1-yl)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound that features a pyrrolidine ring and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-2-(pyrrolidin-1-yl)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of γ-butyrolactone with methylamine, followed by cyclization and subsequent functionalization, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2-(pyrrolidin-1-yl)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Methyl-2-(pyrrolidin-1-yl)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2-(pyrrolidin-1-yl)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Tetrahydropyrimidine derivatives: Compounds with similar tetrahydropyrimidine rings.

Uniqueness

1-(2-Methyl-2-(pyrrolidin-1-yl)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its combination of both pyrrolidine and tetrahydropyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

1-(2-methyl-2-pyrrolidin-1-ylpropyl)-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-13(2,16-5-3-4-6-16)8-15-7-9(11(18)19)10(17)14-12(15)20/h7H,3-6,8H2,1-2H3,(H,18,19)(H,14,17,20)

InChI Key

PKZPHIRZCBHJIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(C(=O)NC1=O)C(=O)O)N2CCCC2

Origin of Product

United States

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